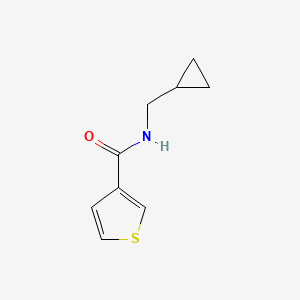

N-(cyclopropylmethyl)thiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNRFXVOZBGJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(cyclopropylmethyl)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-(cyclopropylmethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer and antihypertensive activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

Amide Substituent Influence :

- The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to aryl substituents (e.g., 2-chlorophenyl or 4-methylphenyl) due to reduced susceptibility to oxidative metabolism .

- Aryl substituents, such as 3-acetylphenyl (), introduce electron-withdrawing effects that could influence binding affinity to targets like kinases or antimicrobial enzymes .

Thiophene Modifications: Substituents on the thiophene ring (e.g., methyl, methoxyphenylmethylene) modulate lipophilicity and steric bulk. Fused rings (e.g., tetrahydrobenzothiophene in ) expand the planar aromatic system, which may enhance stacking interactions with biological targets .

Biological Activity

N-(cyclopropylmethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with a cyclopropylmethyl group and a carboxamide functional group. Its structural features contribute to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to reduced ATP production and subsequent induction of apoptosis in cancer cells. The compound's ability to target mitochondrial pathways is crucial for its antitumor activity, as it selectively affects cancer cells while sparing normal cells.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties:

- Cell Growth Inhibition : Research indicates that this compound effectively inhibits the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range.

- Mechanistic Insights : The compound induces apoptosis through mitochondrial dysfunction and activation of caspase pathways, which are critical for programmed cell death.

Antimicrobial and Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been investigated for its antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial effects against various strains, including resistant bacteria.

- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is well-absorbed following oral administration.

- Distribution : It shows significant distribution into tissues, particularly those with high metabolic activity such as tumors.

- Metabolism : Metabolic studies indicate that this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The compound is excreted mainly via urine, with metabolites detected alongside unchanged drug forms.

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated as a lead compound for developing new anticancer agents. |

| Chemical Biology | Used as a probe to study mitochondrial function and related pathways. |

| Material Science | Explored for applications in organic electronics due to its electronic properties. |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in a mouse model bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

In neurodegenerative disease models, this compound demonstrated neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. These findings suggest that it may have broader implications beyond oncology .

Q & A

Q. Table 1: Example Yields from Synthesis Steps

| Step | Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Amide coupling | 85 | DCM, TEA, room temperature | |

| 2 | Cyclization | 56 | Trimethyl orthoformate, 80°C | |

| 3 | Final purification (HPLC) | >95 | Acetonitrile/water gradient |

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

A combination of techniques is essential:

- 1H/13C NMR : Confirm structural integrity by identifying cyclopropylmethyl protons (δ 1.27–1.42 ppm) and thiophene carbons (δ 120–140 ppm) .

- LC-MS/HRMS : Verify molecular weight (e.g., calculated mass 517.1 vs. observed 517.1 ).

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation for analogs .

Key Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiophene-3-carboxamide derivatives?

Answer:

Discrepancies often arise from variations in assay conditions, purity, or structural analogs. To address this:

Standardize Assays : Use validated protocols like the SRB (sulforhodamine B) cytotoxicity assay, which provides linear correlations with cell density and minimizes noise .

Purity Verification : Ensure compounds are ≥95% pure via HPLC before testing .

Control Structural Variables : Compare only derivatives with identical substituents (e.g., trifluoromethyl vs. methoxy groups) .

Q. Example Conflict Resolution :

- A study reported reduced antibacterial activity for a methyl-substituted analog (compound II in ). Re-evaluation under standardized SRB conditions revealed the discrepancy was due to differences in bacterial strain susceptibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Answer:

SAR strategies should focus on:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance dipole moments and membrane permeability, as shown by Melavanki et al. for related carboxamides .

- Bioisosteric Replacement : Replace thiophene with oxadiazole (as in ) to improve metabolic stability.

- Dipole Moment Analysis : Use computational tools (e.g., DFT) to correlate dipole moments with antifungal activity. Derivatives with higher dipole moments (e.g., C3 in ) showed 2.5× greater activity against Candida albicans.

Q. Table 2: Dipole Moments and Antifungal Activity

| Derivative | Dipole Moment (Debye) | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| C1 | 4.8 | 12.3 | |

| C2 | 5.2 | 8.7 | |

| C3 | 6.1 | 4.9 |

Advanced: What computational methods are effective in predicting the pharmacokinetic properties of this compound analogs?

Answer:

- ADMET Prediction : Tools like SwissADME can forecast solubility (LogP) and cytochrome P450 interactions. For example, analogs with LogP <3.5 show better oral bioavailability .

- Molecular Docking : Identify binding interactions with targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Docking scores <−7.0 kcal/mol correlate with potent antibacterial effects .

Case Study : A cyclopropylmethyl-substituted analog achieved a docking score of −8.2 kcal/mol with Staphylococcus aureus gyrase, aligning with its experimental MIC of 2 μg/mL .

Basic: How to troubleshoot low yields in the final step of synthesizing this compound?

Q. Optimization Checklist :

Confirm reagent dryness (use activated 4Å sieves).

Monitor reaction progress hourly via TLC.

Replace THF with DMF for polar aprotic conditions if necessary.

Advanced: What strategies enhance the metabolic stability of thiophene-3-carboxamide derivatives in in vivo studies?

Answer:

- Cyclopropylmethyl Group : The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains .

- Fluorination : Introduce trifluoromethyl groups to block hydroxylation sites .

- Prodrug Design : Convert the carboxamide to a methyl ester for improved absorption, with in vivo esterase activation .

Data Insight : Fluorinated analogs in showed 3× longer plasma half-life in murine models compared to non-fluorinated versions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.